2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide
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Overview
Description
2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom. This specific compound is characterized by its unique structure, which includes a butanamide group attached to a thiadiazole ring. It has garnered interest in various fields due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide typically involves the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with 2-chlorobutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an appropriate solvent, often under reflux conditions, to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, ensuring proper control of reaction conditions, and optimizing yields. This might include the use of continuous flow reactors and advanced purification techniques to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrothiadiazole derivatives.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The exact mechanism of action of 2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide is not fully understood. it is believed to exert its effects by interacting with specific molecular targets, such as enzymes or receptors, within biological systems. The thiadiazole ring is known to interact with various biological molecules, potentially disrupting their normal function and leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
- 2-amino-5-mercapto-1,3,4-thiadiazole
- N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(4-morpholinyl)butanamide
Uniqueness
2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide stands out due to its specific structural features, which confer unique chemical and biological properties. Its combination of a butanamide group with a thiadiazole ring makes it a versatile compound with potential applications in various fields. The presence of the methyl groups enhances its stability and reactivity compared to other thiadiazole derivatives.
Properties
Molecular Formula |
C8H13N3OS |
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Molecular Weight |
199.28 g/mol |
IUPAC Name |
2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide |
InChI |
InChI=1S/C8H13N3OS/c1-4-5(2)7(12)9-8-11-10-6(3)13-8/h5H,4H2,1-3H3,(H,9,11,12) |
InChI Key |
ITJJQRRAKAXBSE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(=O)NC1=NN=C(S1)C |
Origin of Product |
United States |
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